Methods of Synthesis
The synthesis of (2-Bromophenoxy)triisopropylsilane can be achieved through various methods, primarily involving the reaction of brominated phenols with triisopropylsilyl chloride or related silanes. A typical synthetic route involves:
The reaction can be summarized as follows:
Molecular Structure
(2-Bromophenoxy)triisopropylsilane features a bromine atom attached to a phenoxy group, which is further bonded to a triisopropylsilyl group. The molecular structure can be represented using various notations:
C(C)C(C)C[Si](C1=CC=C(C=C1)Br)(C(C)C)(C(C)C)
HNNUBQWDWJNURV-UHFFFAOYSA-N
The phenoxy group contributes to the compound's reactivity and solubility characteristics, while the triisopropylsilyl moiety enhances its stability and hydrophobic properties. The compound exists as a clear liquid at room temperature.
Reactivity Profile
(2-Bromophenoxy)triisopropylsilane participates in several chemical reactions typical of both brominated compounds and silanes:
These reactions are critical for synthesizing more complex organic molecules and materials.
Mechanistic Insights
The mechanism of action for (2-Bromophenoxy)triisopropylsilane primarily involves its role as an electrophile in nucleophilic substitution reactions. When reacted with a nucleophile (e.g., an amine), the following steps occur:
This mechanism is essential for utilizing (2-Bromophenoxy)triisopropylsilane in organic synthesis applications.
Properties Overview
These properties indicate that (2-Bromophenoxy)triisopropylsilane is stable under standard conditions but should be handled with care due to its reactivity.
Scientific Applications
(2-Bromophenoxy)triisopropylsilane finds utility in various fields:
CAS No.: 90212-80-9
CAS No.: 1246815-51-9
CAS No.: 7803-60-3
CAS No.: 1190931-41-9
CAS No.: